molecular formula C9H10FNO2 B6168253 methyl 4-amino-5-fluoro-2-methylbenzoate CAS No. 1352887-75-2

methyl 4-amino-5-fluoro-2-methylbenzoate

Cat. No.: B6168253
CAS No.: 1352887-75-2
M. Wt: 183.2
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Description

Methyl 4-amino-5-fluoro-2-methylbenzoate (CAS 1352887-75-2) is a high-purity benzoate ester derivative intended for research and further manufacturing applications. This compound serves as a valuable synthetic intermediate and building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals . With a molecular formula of C 9 H 10 FNO 2 and a molecular weight of 183.18 g/mol, its structure features both amino and fluoro substituents, which are key functional groups for modulating the electronic characteristics and reactivity of molecules in medicinal and agrochemical research . Researchers utilize this compound in the synthesis of more complex structures for dyes, pharmaceuticals, and agrochemicals, leveraging its versatile chemistry to explore new compounds and optimize synthetic pathways . Handling and Safety: This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a controlled laboratory setting. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Storage: To maintain stability and purity, store in a dark place under an inert atmosphere at room temperature .

Properties

CAS No.

1352887-75-2

Molecular Formula

C9H10FNO2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4-Acetamido-2-Methyl-5-Halobenzoate

The starting material, methyl 4-acetamido-2-methylbenzoate, is halogenated at position 5 using bromine or iodine in dichloromethane at 10–40°C. The acetamide group acts as a protecting group for the amino functionality while directing halogenation to the para position relative to the methyl group.

Key Reaction Parameters

  • Halogenation Agent : Bromine (0.70 mol per 0.67 mol substrate)

  • Solvent : Dichloromethane

  • Temperature : 10–15°C

  • Reaction Time : 4–8 hours

  • Yield : 85–90%

Copper-Mediated Fluorination

The halogenated intermediate undergoes nucleophilic aromatic substitution with a fluoride source. While aryl fluorides are typically challenging to synthesize via this route, copper catalysts enable feasible substitution under elevated temperatures.

Reaction Conditions

  • Fluoride Source : Potassium fluoride (2.0–2.5 equivalents)

  • Catalyst : Cuprous iodide (5–10 mol%)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 70–90°C

  • Reaction Time : 10–12 hours

  • Yield : 60–70% (estimated)

Deprotection of Acetamide Group

The final step involves hydrolyzing the acetamide to free the amino group. Sulfuric acid in methanol under reflux achieves near-quantitative deprotection.

Optimization Notes

  • Acid Concentration : 2–5% v/v sulfuric acid

  • Reflux Duration : 5–8 hours

  • Purity : >99.5% after recrystallization

This route prioritizes early introduction of the fluorine atom, leveraging nitration and reduction to install the amino group.

Synthesis of Methyl 5-Fluoro-2-Methylbenzoate

Starting from 5-fluoro-2-methylbenzoic acid, esterification with methanol and sulfuric acid yields the methyl ester.

Esterification Protocol

  • Molar Ratio : 1:10 (acid:methanol)

  • Catalyst : Concentrated H₂SO₄ (5% v/v)

  • Reflux Time : 6–8 hours

  • Yield : 85–90%

Nitration at Position 4

Nitration with fuming nitric acid introduces a nitro group para to the methyl substituent. The fluorine atom’s meta-directing effect ensures regioselectivity.

Nitration Conditions

  • Nitrating Agent : HNO₃ (1.2 equivalents)

  • Solvent : Sulfuric acid

  • Temperature : 0–5°C

  • Reaction Time : 2 hours

  • Yield : 75–80%

Catalytic Hydrogenation

Reduction of the nitro group employs palladium on carbon (Pd/C) under hydrogen atmosphere.

Reduction Parameters

  • Catalyst Loading : 5% Pd/C (10 wt%)

  • Solvent : Ethanol

  • Pressure : 1 atm H₂

  • Time : 4–6 hours

  • Yield : 95–98%

Diazotization and Schiemann Reaction

This method utilizes diazonium chemistry to introduce fluorine, ideal for late-stage functionalization.

Synthesis of Methyl 4-Amino-2-Methylbenzoate

Beginning with methyl 2-methylbenzoate, nitration at position 4 followed by reduction yields the primary amine.

Key Steps

  • Nitration : Mixed acid (H₂SO₄/HNO₃) at 30°C, 80% yield

  • Reduction : Fe/HCl, 90% yield

Diazonium Salt Formation and Fluorination

The amine is diazotized and subjected to the Balz-Schiemann reaction to replace the diazo group with fluorine.

Reaction Details

  • Diazotization : NaNO₂/HBF₄ at −5°C

  • Decomposition : 120–130°C, yielding aryl fluoride

  • Yield : 50–60%

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Total Yield50–60%60–70%40–50%
Purity (HPLC)>99.5%>99%>98%
Reaction Steps334
ScalabilityHighModerateLow
Halogen UseBromine/IodineNoneNone

Method 1 offers superior scalability and purity, as evidenced by the patent’s industrial-scale examples . Method 2 avoids hazardous halogens but requires precise nitration control. Method 3’s lower yield limits its practicality despite avoiding directing group strategies.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Diazotization: Sodium nitrite and hydrochloric acid are commonly used for diazotization of the amino group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Hydrolysis: Sodium hydroxide or hydrochloric acid is used for hydrolysis reactions.

Major Products:

Scientific Research Applications

Methyl 4-amino-5-fluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity could involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Positions) Molecular Formula Key Differences from Target Compound Potential Applications References
Methyl 5-amino-2-fluorobenzoate Amino (5), Fluoro (2) C₈H₈FNO₂ Amino at position 5 instead of 4; lacks methyl group at position 2 Pharmaceutical intermediates
Ethyl 2-amino-5-fluorobenzoate Amino (2), Fluoro (5), Ethyl ester C₉H₁₀FNO₂ Ethyl ester instead of methyl; amino at position 2 Agrochemical synthesis
4-Amino-2-fluoro-5-methoxybenzoic acid Amino (4), Fluoro (2), Methoxy (5), Carboxylic acid C₈H₈FNO₃ Carboxylic acid instead of ester; methoxy instead of methyl Drug development (biological activity)
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Acetamido (4), Chloro (5), Methoxy (2) C₁₁H₁₂ClNO₄ Chloro instead of fluoro; acetamido (protected amine) and methoxy groups Prodrug synthesis
5-Amino-4-fluoro-2-methylphenol Amino (5), Fluoro (4), Phenol C₇H₈FNO Phenol instead of ester; methyl at position 2 Antimicrobial agents
Key Observations:

Substituent Position and Reactivity: The position of the amino group significantly impacts reactivity. For example, methyl 5-amino-2-fluorobenzoate (amino at position 5) may exhibit reduced electrophilic aromatic substitution reactivity compared to the target compound (amino at position 4), which is more activated for functionalization . Ethyl 2-amino-5-fluorobenzoate demonstrates how ester chain length (ethyl vs. methyl) affects lipophilicity and metabolic stability, with ethyl esters generally being more resistant to hydrolysis .

Functional Group Variations: The carboxylic acid derivative (4-amino-2-fluoro-5-methoxybenzoic acid) lacks the ester group, increasing solubility in aqueous media but reducing cell membrane permeability compared to the target compound . Methyl 4-acetamido-5-chloro-2-methoxybenzoate replaces the fluoro group with chloro, enhancing steric bulk and altering electronic properties. The acetamido group serves as a protected amine, useful in prodrug strategies .

Biological Activity: Compounds with phenol groups (e.g., 5-amino-4-fluoro-2-methylphenol) may exhibit stronger antimicrobial activity due to phenolic toxicity but face stability issues in biological systems compared to ester derivatives .

Physicochemical Properties

While exact data (e.g., melting point, logP) for the target compound are unavailable in the provided evidence, trends can be inferred:

  • Lipophilicity: The methyl ester and methyl group in the target compound likely increase logP compared to carboxylic acid derivatives (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid), enhancing membrane permeability .
  • Stability : Methyl esters are generally more hydrolytically stable than ethyl esters in acidic conditions but less stable than methoxy groups .

Q & A

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods for powder handling to prevent inhalation. Wear nitrile gloves and PPE due to potential skin sensitization. Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Dispose of waste via halogen-specific protocols (e.g., for fluorine-containing byproducts). Regularly monitor air quality for particulate levels (OSHA PEL: 15 mg/m³) .

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